N-(4-Ethoxyphenyl)-N-(methylsulfonyl)glycine
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Overview
Description
N-(4-Ethoxyphenyl)-N-(methylsulfonyl)glycine: is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of an ethoxy group attached to a phenyl ring, a methylsulfonyl group, and a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethoxyphenyl)-N-(methylsulfonyl)glycine typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxyaniline, methylsulfonyl chloride, and glycine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-Ethoxyphenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(4-Ethoxyphenyl)-N-(methylsulfonyl)glycine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Ethoxyphenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Interaction: Interacting with cellular receptors to modulate signaling pathways.
Pathway Modulation: Affecting various biochemical pathways involved in cellular processes.
Comparison with Similar Compounds
- N-(4-Methoxyphenyl)-N-(methylsulfonyl)glycine
- N-(4-Chlorophenyl)-N-(methylsulfonyl)glycine
- N-(4-Nitrophenyl)-N-(methylsulfonyl)glycine
Comparison:
- N-(4-Ethoxyphenyl)-N-(methylsulfonyl)glycine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
- The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets.
Properties
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-3-17-10-6-4-9(5-7-10)12(8-11(13)14)18(2,15)16/h4-7H,3,8H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHXOWMQJJEKLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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